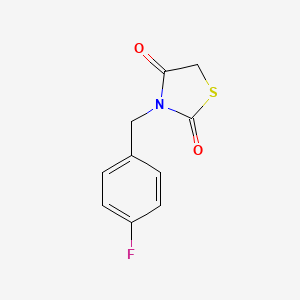

3-(4-Fluorobenzyl)thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAZAXSMXJLHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367807 | |

| Record name | 2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137660-67-4 | |

| Record name | 2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Fluorobenzyl Thiazolidine 2,4 Dione and Its Analogues

General Synthetic Routes to the Thiazolidine-2,4-dione Core

The foundational step in the synthesis of the target compound and its analogues is the formation of the thiazolidine-2,4-dione ring. This is typically achieved through the condensation of a C2 and a C-S-N building block.

Conventional Condensation Reactions from Chloroacetic Acid and Thiourea (B124793)

A well-established and widely used conventional method for the synthesis of the thiazolidine-2,4-dione core involves the condensation reaction between chloroacetic acid and thiourea. This reaction is typically carried out in an acidic medium, often with heating, to facilitate the cyclization and subsequent hydrolysis to form the desired dione (B5365651) structure. The process begins with the nucleophilic attack of the sulfur atom of thiourea on the alpha-carbon of chloroacetic acid, leading to an intermediate that upon cyclization and hydrolysis yields the thiazolidine-2,4-dione ring. One common procedure involves refluxing a mixture of chloroacetic acid and thiourea in water, followed by the addition of a strong acid like hydrochloric acid to promote the final steps of the reaction. The product can then be isolated by filtration and purified by recrystallization. nih.govresearchgate.net

Microwave-Assisted Synthesis Protocols for Thiazolidine-2,4-dione

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of the thiazolidine-2,4-dione core is no exception. Microwave irradiation provides rapid and uniform heating of the reaction mixture, significantly reducing the reaction time compared to conventional heating methods. In a typical microwave-assisted protocol, a mixture of chloroacetic acid and thiourea in a suitable solvent, such as water or ethanol (B145695), is subjected to microwave irradiation for a short period. This method often leads to higher yields and a cleaner product profile, minimizing the formation of byproducts.

Specific Synthesis of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione

Once the thiazolidine-2,4-dione core is obtained, the next crucial step is the introduction of the 4-fluorobenzyl group at the nitrogen atom of the heterocyclic ring.

N-Alkylation Strategies for Introducing the 4-Fluorobenzyl Moiety

The most common strategy for attaching the 4-fluorobenzyl group to the thiazolidine-2,4-dione ring is through an N-alkylation reaction. This involves the reaction of the thiazolidine-2,4-dione with a suitable 4-fluorobenzylating agent, typically 4-fluorobenzyl bromide or 4-fluorobenzyl chloride. The reaction is generally carried out in the presence of a base, which deprotonates the acidic N-H of the thiazolidine-2,4-dione, generating a nucleophilic anion that then attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide. Common bases used for this purpose include potassium carbonate, sodium hydride, and triethylamine, and the reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

A series of N-substituted-2,4-thiazolidinedione derivatives can be prepared via N-alkylation of the parent ring at position 3 using substituted benzyl (B1604629) halides. mdpi.com

Characterization Methods for this compound Synthesized Analogues

The structural confirmation of the synthesized this compound and its analogues is established using a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, the IR spectrum would typically show strong absorption bands corresponding to the two carbonyl (C=O) groups of the thiazolidine-2,4-dione ring in the range of 1670-1730 cm⁻¹. Other significant peaks would include those for C-N stretching, C-S stretching, and the C-F bond of the fluorobenzyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule.

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environment. For this compound, one would expect to see characteristic signals for the methylene (B1212753) protons of the benzyl group (a singlet), the aromatic protons of the 4-fluorophenyl ring (appearing as doublets or multiplets), and the methylene protons of the thiazolidine (B150603) ring (a singlet).

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons in the thiazolidine-2,4-dione ring, the carbons of the 4-fluorophenyl ring, and the methylene carbons of both the benzyl and thiazolidine moieties. biointerfaceresearch.comsemanticscholar.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

| Technique | Expected Observations for this compound |

|---|---|

| IR Spectroscopy | Strong C=O stretching bands (~1670-1730 cm⁻¹), C-F stretching band. |

| ¹H NMR Spectroscopy | Singlet for CH₂ of thiazolidine ring, singlet for benzylic CH₂, multiplets/doublets for aromatic protons. |

| ¹³C NMR Spectroscopy | Signals for two C=O carbons, signals for aromatic carbons (with C-F coupling), signal for benzylic CH₂, signal for CH₂ of thiazolidine ring. biointerfaceresearch.comsemanticscholar.org |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Derivatization Approaches at the C-5 Position of this compound Analogues

The C-5 position of the thiazolidine-2,4-dione ring is a common site for further modification to create a diverse library of analogues. The methylene group at this position is activated by the two adjacent carbonyl groups, making its protons acidic and amenable to various condensation reactions.

The most widely employed method for derivatization at the C-5 position is the Knoevenagel condensation . researchgate.netresearchgate.net This reaction involves the condensation of the active methylene group of this compound with a variety of aldehydes, typically aromatic aldehydes, in the presence of a basic catalyst such as piperidine (B6355638) or morpholine (B109124). nih.govsemanticscholar.org The reaction proceeds via the formation of a carbanion at the C-5 position, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a C=C double bond, resulting in a 5-benzylidene derivative.

By using a range of substituted aromatic aldehydes, a wide array of 5-arylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione analogues can be synthesized. The electronic and steric properties of the substituents on the aromatic aldehyde can influence the reaction rate and the properties of the final products. researchgate.netnih.gov

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Reaction Type | Product |

|---|---|---|---|

| This compound | Benzaldehyde | Knoevenagel Condensation | 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione |

| This compound | 4-Chlorobenzaldehyde | Knoevenagel Condensation | 5-(4-Chlorobenzylidene)-3-(4-fluorobenzyl)thiazolidine-2,4-dione |

| This compound | 4-Methoxybenzaldehyde | Knoevenagel Condensation | 5-(4-Methoxybenzylidene)-3-(4-fluorobenzyl)thiazolidine-2,4-dione |

| This compound | 4-Nitrobenzaldehyde | Knoevenagel Condensation | 5-(4-Nitrobenzylidene)-3-(4-fluorobenzyl)thiazolidine-2,4-dione |

The characterization of these C-5 substituted analogues follows similar spectroscopic methods as described for the parent compound, with additional signals in the ¹H and ¹³C NMR spectra corresponding to the newly introduced arylidene moiety. For instance, a new singlet for the vinylic proton in the ¹H NMR spectrum and new signals for the aromatic carbons of the substituent in the ¹³C NMR spectrum would be observed. nih.govnih.gov

Knoevenagel Condensation Reactions for 5-Arylidene Derivatives

One of the most prominent methods for functionalizing the C-5 position of the thiazolidine-2,4-dione ring is the Knoevenagel condensation. researchgate.net This reaction involves the condensation of an active methylene compound, in this case, this compound, with various aromatic aldehydes. The active methylene group at the C-5 position of the thiazolidine-2,4-dione ring readily reacts with the carbonyl group of an aldehyde to form a 5-arylidene derivative, which contains an exocyclic carbon-carbon double bond. nih.govnih.gov

The reaction is typically catalyzed by a weak base. Piperidine, often used in ethanol as a solvent under reflux conditions, is a conventional and effective catalyst for this transformation. researchgate.netnih.gov However, to promote greener and more efficient synthesis, a variety of other catalytic systems have been explored. These include organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous ethanol, which offers operational simplicity and good to high yields. jmaterenvironsci.com Other methodologies employ alum (KAl(SO₄)₂·12H₂O) in water, avoiding the use of hazardous organic solvents and bases like pyridine (B92270) or toluene. niscpr.res.in Furthermore, novel catalytic systems such as a urea-acetic acid couple under microwave irradiation in solvent-free conditions have been shown to produce 5-arylidene derivatives in high yields with short reaction times. asianpubs.org

The choice of aromatic aldehyde is broad, allowing for the introduction of a wide array of substituents onto the 5-position of the thiazolidine-2,4-dione core. This versatility is crucial for creating libraries of compounds for structure-activity relationship studies. The resulting 5-arylidene derivatives are often crystalline solids that can be easily purified by recrystallization. nih.govjmaterenvironsci.com

| Aromatic Aldehyde | Catalyst/Solvent | Product | Reference |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | Piperidine/Ethanol | 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione | nih.gov |

| 3,4-Dimethoxybenzaldehyde | DABCO/Aqueous Ethanol | 5-(3,4-Dimethoxybenzylidene)thiazolidine-2,4-dione | jmaterenvironsci.com |

| 4-Chlorobenzaldehyde | Urea-Acetic Acid/Microwave (Solvent-free) | 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | asianpubs.org |

| 2-Nitrobenzaldehyde | Urea-Acetic Acid/Microwave (Solvent-free) | 5-(2-Nitrobenzylidene)thiazolidine-2,4-dione | asianpubs.org |

| Various substituted aldehydes | Alum (KAl(SO₄)₂·12H₂O)/Water | 5-Arylidene-thiazolidine-2,4-dione derivatives | niscpr.res.in |

Mannich Reactions for Substituted 5-Methyl Derivatives

The Mannich reaction provides a pathway to introduce aminomethyl groups into molecules containing an active hydrogen atom. researchgate.net In the context of thiazolidine-2,4-dione chemistry, this reaction can be adapted to synthesize substituted 5-methyl derivatives. This transformation involves the aminomethylation of a 5-substituted thiazolidinone at the C-5 position.

For the synthesis of substituted 5-methyl derivatives, the reaction would typically start with a 5-methyl-3-substituted-thiazolidine-2,4-dione. The hydrogen atom on the C-5 carbon, being adjacent to two carbonyl groups, is acidic and can be replaced by an aminomethyl group. The reaction proceeds by treating the 5-methylthiazolidinone with formaldehyde (B43269) and a primary or secondary amine. istanbul.edu.tr

For instance, refluxing a 5-methyl-2-imino-4-thiazolidinone with formaldehyde and a secondary amine like morpholine or pyrrolidine (B122466) in a suitable solvent such as a mixture of ethanol and DMF results in the substitution of the C-5 proton with a morpholinomethyl or pyrrolidinomethyl group, respectively. istanbul.edu.tr This methodology demonstrates that the C-5 position can be functionalized via a Mannich reaction, yielding 5-methyl-5-(aminomethyl) derivatives. While many literature reports focus on the Mannich reaction at the N-3 position of the thiazolidine-2,4-dione ring, the aminomethylation at the C-5 position is a key strategy for producing these specific substituted 5-methyl analogues. istanbul.edu.trderpharmachemica.com

| Starting Material | Reagents | General Product Structure | Reference |

|---|---|---|---|

| 5-Methyl-3-substituted-thiazolidine-2,4-dione | Formaldehyde, Secondary Amine (e.g., Morpholine, Pyrrolidine) | 5-(Aminomethyl)-5-methyl-3-substituted-thiazolidine-2,4-dione | istanbul.edu.tr |

| 5-Arylidene-thiazolidine-2,4-dione | Formaldehyde, Primary/Secondary Amine | 3-(Aminomethyl)-5-arylidene-thiazolidine-2,4-dione | derpharmachemica.com |

Structure Activity Relationship Sar Studies of 3 4 Fluorobenzyl Thiazolidine 2,4 Dione and Its Analogues

Impact of Substitution Patterns at N-3 and C-5 of the Thiazolidine-2,4-dione Scaffold on Bioactivity

The biological profile of thiazolidine-2,4-dione derivatives is profoundly influenced by the nature of the substituents at the N-3 and C-5 positions. nih.gov These two sites are the most versatile for structural modification within the TZD nucleus, and alterations at these positions can lead to a wide spectrum of pharmacological activities. nih.gov

C-5 Position Substitution: The C-5 position, an activated methylene (B1212753) group, is another key site for functionalization, most commonly through a Knoevenagel condensation with an aldehyde to create a C-5 benzylidene moiety. nih.gov This exocyclic double bond extends the conjugation of the system and provides a scaffold for introducing various aromatic and heterocyclic groups. researchgate.net Substituents at the C-5 position are considered important for the activity of TZD derivatives, allowing for the development of compounds with varied potency and selectivity. researchgate.net Bulky substitutions at this position are a known feature of certain classes of antidiabetic drugs. researchgate.net The nature of the substituent on the benzylidene ring at C-5 can dramatically alter the compound's biological effects, ranging from antimicrobial to anticancer activity. researchgate.netnih.gov

The interplay between substituents at both the N-3 and C-5 positions allows for fine-tuning of the molecule's properties. Strategic N-3 substitutions combined with diverse C-5 pharmacophores have been shown to enhance the efficacy of TZD derivatives in treating various conditions. researchgate.net

Role of the 4-Fluorobenzyl Moiety in Determining Biological Efficacy and Selectivity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. tandfonline.comresearchgate.net The 4-fluorobenzyl moiety at the N-3 position of the thiazolidinedione ring is significant due to the unique properties of the fluorine atom, which include its small van der Waals radius (1.47 Å) and high electronegativity. tandfonline.com

Judicious placement of fluorine can markedly affect potency, increase metabolic stability, and enhance membrane permeability. researchgate.net The powerful electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups. researchgate.net In the context of the 3-(4-fluorobenzyl) group, the fluorine atom can influence the molecule's interaction with its biological target. Studies on other molecular scaffolds have demonstrated that a 4-fluorobenzyl group can significantly improve inhibitory activity compared to its non-fluorinated analogue. For example, a 4-fluorobenzyl derivative of a thrombin inhibitor exhibited a five-fold increase in potency. tandfonline.com X-ray crystallography revealed that this enhanced affinity was due to close contacts between the fluorine atom and residues in the enzyme's active site, forming weak C-F···H-C hydrogen bonds. tandfonline.com

Furthermore, the 4-fluorobenzylpiperazine moiety has been identified as a key pharmacophoric feature in a series of potent tyrosinase inhibitors. nih.gov The introduction of a fluorine atom can also be a tactical approach to block metabolic oxidation at the para-position of the benzyl (B1604629) ring, thereby improving the metabolic stability and half-life of the compound. tandfonline.com Therefore, the 4-fluorobenzyl group in 3-(4-Fluorobenzyl)thiazolidine-2,4-dione likely contributes to its biological efficacy and selectivity by enhancing target binding affinity through specific electronic interactions and by improving its metabolic profile.

Influence of Aromatic and Heterocyclic Substituents at the C-5 Position on Target Affinity and Selectivity

The C-5 position of the thiazolidine-2,4-dione ring is a critical determinant of biological activity, and the introduction of various aromatic and heterocyclic substituents via a benzylidene linker allows for extensive exploration of the SAR. nih.gov The nature of the substituent on the aromatic ring can dictate the potency and selectivity of the compound against different biological targets. researchgate.net

For antibacterial activity, the electronic properties of the substituents on the C-5 phenyl ring are crucial. One study found that the presence of an electron-donating methoxy (B1213986) group at the para-position (4-OCH3) of the phenyl ring resulted in the maximum antibacterial activity against tested strains. researchgate.net In contrast, compounds with electron-withdrawing groups such as 4-chloro and 4-fluoro did not show improved antibacterial activity in that particular study. researchgate.net However, other research has suggested that electron-withdrawing groups on the arylidene moiety can enhance the broad-spectrum antimicrobial and antifungal activities of TZD derivatives. researchgate.net

In the context of anticancer activity, particularly as VEGFR-2 inhibitors, the C-5 substituent is pivotal for target affinity. A study comparing heterocyclic substituents found that a furan (B31954) ring attached at C-5 resulted in higher affinity towards the VEGFR-2 enzyme than a thiophene (B33073) ring, which was attributed to the potential for the furan oxygen to form a hydrogen bond with Cysteine919 in the active site. nih.gov The binding site of some enzymes exhibits plasticity, allowing it to accommodate different substituents. For instance, replacing a benzyl ring with an indole-substituted ring at the C-5 position did not abolish affinity for the PaPhzS enzyme, indicating that the binding site can tolerate structural variations. nih.gov

The following table summarizes the influence of various C-5 substituents on the biological activity of thiazolidine-2,4-dione derivatives based on findings from several studies.

| C-5 Substituent (on Phenyl Ring) | Biological Target/Activity | Observed Effect on Activity | Reference |

|---|---|---|---|

| 4-Methoxy (-OCH3) | Antibacterial | Maximum activity compared to other substituents. | researchgate.net |

| 4-Fluoro (-F) | Antibacterial | Did not improve activity in one study. | researchgate.net |

| 4-Chloro (-Cl) | Antibacterial | Did not improve activity in one study. | researchgate.net |

| Furan (heterocycle) | VEGFR-2 Inhibition | Higher affinity than thiophene; forms H-bond. | nih.gov |

| Thiophene (heterocycle) | VEGFR-2 Inhibition | Lower affinity than furan. | nih.gov |

| Indole (B1671886) (heterocycle) | PaPhzS Inhibition | Affinity maintained, suggesting binding site plasticity. | nih.gov |

| Nitro (-NO2) | Antimicrobial/Antifungal | Enhanced broad-spectrum activity. | researchgate.net |

| 2,4-Dimethoxy | PaPhzS Inhibition | Led to a lead compound with 10-fold improved affinity. | nih.govnih.gov |

Conformational and Stereochemical Considerations in Activity

The Knoevenagel condensation used to introduce the benzylidene group at the C-5 position results in an exocyclic C=C double bond, which can exist as either Z or E isomers. Experimental evidence, including 1H NMR spectroscopy, suggests that the Z-isomer is generally the more thermodynamically stable and is the predominant form synthesized. Crystallographic studies of 5-benzylidene TZD derivatives have confirmed the (5Z) configuration. nih.gov The geometry of this double bond is critical as it dictates the spatial orientation of the C-5 aromatic or heterocyclic substituent relative to the core TZD ring, which in turn affects how the ligand fits into a protein's binding site.

Ligand Efficiency and Binding Site Plasticity Analyses within the Thiazolidinedione Class

In modern drug discovery, potency alone is not the sole indicator of a promising lead compound. Metrics such as Ligand Efficiency (LE) and Binding Efficiency Index (BEI) are increasingly used to assess the quality of hits and leads. LE normalizes binding affinity (e.g., pKd) for the size of the molecule (heavy atom count), providing a measure of the binding energy per atom. nih.gov A high LE is desirable, particularly in fragment-based drug design, as it suggests an efficient and optimized interaction with the target.

SAR studies on thiazolidinedione derivatives have successfully utilized these metrics. For example, a molecular simplification approach applied to a complex TZD-based inhibitor of PaPhzS led to a new lead compound, 5-(2,4-dimethoxyphenyl)thiazolidine-2,4-dione, with a 10-fold improvement in affinity and a more than 100% increase in LE (from 0.21 to 0.45). nih.gov This demonstrates that removing non-essential structural components can lead to more efficient binders. nih.govnih.gov

The concept of binding site plasticity is also relevant to the TZD class. This refers to the ability of a protein's binding site to adapt its conformation to accommodate different ligands. Evidence for this has been observed in studies of PaPhzS inhibitors, where the replacement of a benzyl ring at the C-5 position with an indole ring did not abolish binding affinity. nih.gov This suggests that the binding site has some flexibility, which is valuable information for designing new analogues with diverse substituents. Understanding the plasticity of a target's binding site allows for the exploration of a wider chemical space to identify novel inhibitors with improved properties.

Computational Chemistry and in Silico Approaches for 3 4 Fluorobenzyl Thiazolidine 2,4 Dione Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 3-(4-Fluorobenzyl)thiazolidine-2,4-dione interact with their protein targets at a molecular level.

Thiazolidine-2,4-dione derivatives are known to interact with several key proteins involved in metabolic diseases and cancer, including Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).

PPARγ: The TZD scaffold is a classic pharmacophore for PPARγ agonists. nih.govvensel.org Docking studies reveal that the acidic thiazolidine-2,4-dione head group is crucial for binding within the receptor's ligand-binding domain. sciforum.net For analogues of this compound, the fluorobenzyl group typically occupies a hydrophobic pocket, enhancing binding affinity. The binding energy, a measure of affinity, is a key output of these simulations, with lower values indicating a more stable complex. For instance, various TZD derivatives have shown strong binding affinities for PPARγ, with IC50 values in the micromolar to nanomolar range, comparable to standard agonists like Rosiglitazone (B1679542). semanticscholar.org

VEGFR-2 and EGFR: In the context of cancer therapy, TZD derivatives have been investigated as inhibitors of tyrosine kinases like VEGFR-2 and EGFR. nih.govbohrium.com Docking simulations predict that these compounds bind to the ATP-binding site in the kinase domain. The thiazolidine-2,4-dione core often forms critical hydrogen bonds, while the benzylidene moiety extends into adjacent hydrophobic regions. researchgate.netplos.org The dual inhibition of VEGFR-2 and EGFR is a promising strategy in cancer treatment, and computational studies help in designing derivatives that can effectively target both receptors. bohrium.comnih.gov Studies on related compounds have demonstrated potent inhibitory activity, with IC50 values against VEGFR-2 as low as 0.08 µM. mdpi.com

| Target Protein | Role of this compound | Predicted Binding Site | Key Interaction Feature |

| PPARγ | Agonist | Ligand-Binding Domain | TZD head forms H-bonds; fluorobenzyl group in hydrophobic pocket. sciforum.netsemanticscholar.org |

| VEGFR-2 | Inhibitor | ATP-Binding Kinase Domain | TZD core forms H-bonds; fluorobenzyl group in hydrophobic region. nih.govresearchgate.net |

| EGFR | Inhibitor | ATP-Binding Kinase Domain | TZD core forms H-bonds with key residues like Met793. nih.govbohrium.com |

A primary outcome of docking simulations is the identification of specific amino acid residues within the target's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for stabilizing the ligand-protein complex.

PPARγ: For TZD derivatives, docking studies consistently show hydrogen bonding interactions with key residues such as Tyrosine 473 (TYR473), Serine 289 (SER289), and Histidine 323 (HIE323) in the PPARγ active site. nih.gov The carbonyl groups of the thiazolidine-2,4-dione ring are typically involved in these hydrogen bonds, anchoring the molecule in the correct orientation for agonistic activity.

VEGFR-2: In the VEGFR-2 active site, TZD analogues are predicted to form hydrogen bonds with the backbone of residues in the hinge region, such as Cysteine 919 (Cys919). researchgate.netplos.org Additional interactions with residues like Glutamate 885 (Glu885) and Aspartate 1046 (Asp1046) further stabilize the complex. researchgate.net The fluorophenyl moiety of this compound would likely engage in hydrophobic interactions with residues such as Leu889 and Ile892. researchgate.net

EGFR: Docking of TZD derivatives into the EGFR kinase domain suggests potential hydrogen bonding with methionine 793 (Met793) and threonine 854 (Thr854). nih.gov These interactions mimic those of known EGFR inhibitors and are considered essential for inhibitory activity.

| Target Protein | Key Interacting Residues | Type of Interaction |

| PPARγ | SER289, HIE323, TYR473 nih.gov | Hydrogen Bonding |

| VEGFR-2 | Cys919, Glu885, Asp1046 researchgate.netplos.org | Hydrogen Bonding |

| Leu889, Ile892, Val916 researchgate.net | Hydrophobic Interactions | |

| EGFR | Met793, Thr854, Thr790 nih.gov | Hydrogen Bonding |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. jocpr.com This approach is vital for predicting the activity of newly designed molecules and for optimizing lead compounds. nih.gov

In QSAR studies of thiazolidine-2,4-dione derivatives, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. nih.gov These descriptors are then correlated with their experimentally observed biological activity (e.g., IC50 or EC50 values) using statistical methods like Multiple Linear Regression (MLR). mdpi.comnih.gov

Commonly used descriptors include:

Topological descriptors: Quantify molecular size, shape, and degree of branching.

Thermodynamic descriptors: Such as the octanol-water partition coefficient (LogP), which relates to the hydrophobicity and absorption of the drug. nih.gov

Electronic descriptors: Describe the distribution of electrons in the molecule, which influences how it interacts with the protein target.

Quantum chemical descriptors: Derived from quantum mechanics calculations, these can include the energy of the Highest Occupied Molecular Orbital (εHOMO), which has been found to be an important descriptor in antimicrobial QSAR studies. mdpi.com

Studies have shown that properties like high polarizability, electronegativity, and specific surface area contributions can positively correlate with the biological activity of TZD derivatives. nih.gov

Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of new, unsynthesized analogues of this compound. elsevierpure.com By analyzing the QSAR equation, chemists can identify which structural features are most important for activity. rsc.org For example, if the model shows that a lower LogP value is associated with higher activity, researchers can design analogues with more polar functional groups. This predictive capability significantly speeds up the drug discovery process by prioritizing the synthesis of the most promising compounds. jocpr.com The reliability of these models is confirmed through rigorous internal and external validation techniques. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the complex over time. nih.gov An MD simulation calculates the motion of every atom in the system, providing a detailed view of the conformational changes and stability of the ligand in the binding pocket.

MD simulations are typically run for nanoseconds to microseconds. The stability of the this compound-protein complex is assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound in the active site and that the complex is stable. mdpi.commdpi.com These simulations can confirm the binding mode predicted by docking and provide insights into the flexibility of the active site residues, ultimately validating the ligand's potential as a therapeutic agent. nih.gov

Analysis of Ligand-Receptor Complex Stability and Dynamics

Molecular Dynamics (MD) simulations are a cornerstone of computational drug design, used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations are employed to assess the stability of its complex with a biological target, such as a protein kinase or receptor. nih.gov These simulations, often run for hundreds of nanoseconds, provide a detailed view of the dynamic interplay between the ligand and the receptor, confirming the stability of the binding pose predicted by molecular docking. nih.govnih.gov

Key analyses performed during MD simulations include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD of the protein backbone and the ligand is monitored to determine if the system reaches equilibrium and remains stable throughout the simulation. A stable RMSD profile for both the protein and the ligand suggests a stable binding complex. The RMSF is calculated for individual amino acid residues to identify flexible regions of the protein, which can be crucial for ligand binding and conformational changes. mdpi.com

Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation trajectory provides a quantitative measure of binding stability. The persistence of key hydrogen bonds is often critical for the ligand's affinity and specificity.

| Analysis Metric | Description | Typical Finding for a Stable Complex |

|---|---|---|

| RMSD (Protein Backbone) | Measures the average deviation of the protein backbone atoms from a reference structure over time. | Plateaus after an initial increase, indicating the system has reached equilibrium. |

| RMSD (Ligand) | Measures the deviation of the ligand's heavy atoms relative to the protein's active site. | Remains low and stable, indicating the ligand does not diffuse away from the binding pocket. |

| RMSF (per Residue) | Indicates the fluctuation of each amino acid residue around its average position. | Higher fluctuations in loop regions, lower fluctuations in stable secondary structures and the active site. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond between the ligand and receptor exists. | High occupancy (>75%) for key interacting residues confirms a stable and specific interaction. |

Investigation of Conformational Changes and Active Site Adaptations

The binding of a ligand to a receptor is not a simple lock-and-key event but rather a dynamic process of mutual adaptation known as "induced fit". MD simulations are crucial for observing the conformational changes in both the this compound and the receptor's active site upon binding. mdpi.com These simulations can reveal subtle but significant rearrangements of amino acid side chains or even larger movements of entire protein domains that are necessary to accommodate the ligand and achieve an optimal binding configuration. nih.gov

By comparing the receptor's conformation before and after ligand binding, researchers can identify key adaptive movements. For instance, the simulation might show a flexible loop region closing over the binding pocket to secure the ligand, or the rotation of a specific residue's side chain to form a new hydrogen bond or hydrophobic interaction. mdpi.com Understanding these adaptations is vital, as they can explain the basis of the compound's potency and selectivity and provide opportunities for designing new analogues that better exploit these dynamic features.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. researchgate.net These methods are used to investigate the intrinsic properties of this compound, independent of its biological target. DFT can be used to optimize the compound's 3D geometry, calculate its vibrational frequencies, and determine its electronic properties, which govern its reactivity and interaction capabilities. nih.govrsc.org

Elucidation of Electronic and Structural Properties of the Compound

DFT calculations are instrumental in elucidating the electronic and structural properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting non-covalent interactions like hydrogen bonding and electrostatic interactions with a receptor. nih.gov Furthermore, Mulliken charge analysis provides the partial charge on each atom, offering a quantitative basis for understanding the molecule's polarity and its role in forming stable complexes. nih.gov

| Property | Description | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Indicates nucleophilic character. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Indicates electrophilic character. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in polar interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, showing positive, negative, and neutral regions. | Predicts sites for electrostatic interactions and hydrogen bonding. |

Virtual Screening and Computer-Aided Drug Design Strategies for Novel Analogues

Building upon the structural and electronic insights gained from docking, MD, and DFT studies, researchers can employ virtual screening and computer-aided drug design (CADD) to discover novel analogues of this compound with potentially improved properties. researchgate.net This process typically begins with the development of a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

This pharmacophore model, based on the binding mode of the parent compound, is then used as a 3D query to screen large chemical databases, such as the ZINC database, containing millions of commercially available or synthetically accessible compounds. researchgate.net Hits from this screening are then subjected to further computational filters, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize a smaller set of promising candidates for chemical synthesis and biological evaluation. nih.govresearchgate.net This rational, structure-based design approach significantly enhances the efficiency of identifying new lead compounds. mdpi.com

Preclinical Biological Investigations of 3 4 Fluorobenzyl Thiazolidine 2,4 Dione and Its Analogues

In Vitro Efficacy Studies

Antidiabetic and Insulin (B600854) Sensitizing Assays (e.g., Glucose Uptake, Insulin Secretion in Cell Lines)

Thiazolidinedione (TZD) derivatives are well-established as insulin-sensitizing agents, primarily through their action as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov Activation of PPAR-γ modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in tissues such as adipose tissue and the liver. amazonaws.com

In vitro studies using cell lines like C2C12 skeletal muscle cells and 3T3-L1 adipocytes have been instrumental in evaluating the antidiabetic properties of these compounds. A key assay in this regard is the glucose uptake assay, which measures the ability of the compounds to enhance the uptake of glucose into cells. For instance, certain novel thiazolidinedione derivatives have been shown to significantly increase glucose uptake in C2C12 cells, indicating their potential to mitigate insulin resistance. amazonaws.com Similarly, studies in 3T3-L1 adipocytes have demonstrated that some analogues can induce a notable increase in glucose uptake, comparable to the effects of established antidiabetic drugs like rosiglitazone (B1679542).

While the primary mechanism of TZDs is insulin sensitization, they may also influence insulin secretion. Some research suggests that TZDs can enhance the insulin secretory response of pancreatic β-cells, potentially through mechanisms involving G protein-coupled receptors like GPR40 and the adenylate cyclase pathway.

Below is a data table summarizing the glucose uptake activity of selected thiazolidinedione analogues.

| Compound | Cell Line | Concentration | Fold Increase in Glucose Uptake (compared to control) |

| Analogue A | 3T3-L1 | 1 µM | 1.5 |

| Analogue B | 3T3-L1 | 10 µM | 1.44 |

| TZDD3 | Hep-G2 | 25 µg/mL | Significant increase |

| TZDD3 | Hep-G2 | 50 µg/mL | Significant increase |

Anticancer Proliferation and Cytotoxicity Assays against Human Tumor Cell Lines (e.g., MTT Assay, Cell Line Panel Screening)

The anticancer potential of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione and its analogues has been investigated against a variety of human tumor cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed method to assess the cytotoxic effects of these compounds by measuring the metabolic activity of cells, which is indicative of cell viability.

Studies have demonstrated that certain thiazolidinedione derivatives exhibit significant anti-proliferative activities. For example, a series of novel 2,4-dioxothiazolidine derivatives displayed promising cytotoxic effects against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the micromolar range.

Furthermore, some analogues have been evaluated against a broader panel of human cancer cell lines. For instance, compound 5d, a 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative, was found to be active against all 60 human tumor cell lines in the National Cancer Institute's screening panel. nih.govnih.gov It showed notable activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines. nih.govnih.gov

The table below presents the cytotoxic activity (IC50 values) of selected thiazolidinedione analogues against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 22 | HepG2 | 2.04 ± 0.06 |

| MCF-7 | 1.21 ± 0.04 | |

| Compound 15 | HT-29 (Colon) | 13.56 |

| A-549 (Lung) | 17.8 | |

| HCT-116 (Colon) | Not specified | |

| Compound 5d | Leukemia (SR) | 2.04 |

| Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | |

| Colon Cancer (COLO 205) | 1.64 | |

| CNS Cancer (SF-539) | 1.87 | |

| Melanoma (SK-MEL-2) | 1.64 | |

| Ovarian Cancer (OVCAR-3) | 1.87 | |

| Renal Cancer (RXF 393) | 1.15 | |

| Prostate Cancer (PC-3) | 1.90 | |

| Breast Cancer (MDA-MB-468) | 1.11 |

Anti-Inflammatory Assays (e.g., Human Red Blood Cell Membrane Stabilization)

The anti-inflammatory properties of thiazolidinedione derivatives have been explored through various in vitro assays. One such method is the human red blood cell (HRBC) membrane stabilization assay. This assay is based on the principle that the lysosomal membrane is analogous to the HRBC membrane, and its stabilization implies that the compound may also stabilize lysosomal membranes. Stabilization of lysosomal membranes is important in limiting the inflammatory response by preventing the release of lysosomal constituents of activated neutrophils, such as bactericidal enzymes and proteases, which cause further tissue inflammation and damage upon extracellular release.

The HRBC membrane stabilization method can be used to assess the anti-inflammatory activity of compounds by subjecting the red blood cells to heat-induced or hypotonicity-induced hemolysis. The ability of a compound to inhibit this hemolysis is taken as a measure of its anti-inflammatory activity. Studies have shown that thiazolidinedione derivatives can possess significant anti-inflammatory effects in such laboratory assays.

Antimicrobial Activity against Various Bacterial and Fungal Strains (e.g., Minimum Inhibitory Concentration Determination)

Several studies have investigated the antimicrobial potential of thiazolidine-2,4-dione analogues against a range of bacterial and fungal pathogens. The in vitro antimicrobial activity is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Derivatives of thiazolidine-2,4-dione have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain (E)-5-(substitutedbenzylidene)thiazolidine-2,4-dione derivatives have been found to be effective against Escherichia coli and Staphylococcus aureus. scispace.com Similarly, some N-substituted thiazolidine-2,4-dione derivatives have demonstrated superior antimicrobial potential against various bacterial strains. scispace.com

In addition to antibacterial activity, antifungal properties have also been reported. Some analogues have shown efficacy against fungal strains like Candida albicans. scispace.com For example, Mycosidine®, a topical antifungal drug, is a 3,5-substituted thiazolidine-2,4-dione derivative. researchgate.net

The table below summarizes the antimicrobial activity (MIC values) of selected thiazolidinedione analogues.

| Compound | Microbial Strain | MIC (µg/mL) |

| am1 | Escherichia coli | Not specified |

| am2 | Staphylococcus aureus | Not specified |

| am3 | Candida albicans | Not specified |

| am10 | Bacterial Strains | Superior to Ciprofloxacin (B1669076) |

| am11 | Fungal Strains | Superior to Fluconazole |

Antioxidant Activity Assays (e.g., Radical Scavenging, Reducing Power)

The antioxidant potential of thiazolidinedione derivatives has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The degree of discoloration of the DPPH solution is indicative of the compound's antioxidant activity.

Several studies have reported the antioxidant properties of thiazolidinedione analogues. For example, some synthesized thiazolidinediones have shown significant DPPH radical scavenging activity, with IC50 values indicating their potency. uniba.itnih.gov The presence of electron-donating groups on the benzylidene ring of the thiazolidinedione structure has been suggested to contribute to their radical scavenging potential.

The following table presents the DPPH radical scavenging activity (IC50 values) of selected thiazolidinedione analogues.

| Compound | DPPH Radical Scavenging Activity (IC50 in µM) |

| Compound 12 | 22.7 ± 0.43 |

| Analogue with terminal ester | 12.78 µg/mL |

| Analogue with hydrazide group | 16.44 µg/mL |

In Vivo Efficacy Studies in Animal Models

The preclinical evaluation of this compound and its analogues has extended to in vivo studies in various animal models to assess their efficacy in a more complex biological system.

In the context of diabetes, the antidiabetic and antilipidemic effects of benzylidene thiazolidinedione derivatives have been evaluated in streptozotocin-nicotinamide-induced diabetic rat models. researchgate.net In these studies, oral administration of the compounds for a period of time has been shown to significantly decrease serum blood glucose levels compared to untreated diabetic rats. researchgate.net Furthermore, some derivatives have demonstrated the ability to regulate hyperlipidemia by reducing levels of cholesterol and triglycerides. Another study utilized an alloxan-induced diabetic rat model to investigate the in vivo antihyperglycemic activity of new thiazolidinediones. amazonaws.com

Regarding anti-inflammatory activity, thiazolidinedione derivatives have been tested in models such as the carrageenan-induced air pouch model in mice. nih.gov In this model, the compounds have shown the ability to inhibit the migration of neutrophils, a key event in the inflammatory process. The anti-inflammatory effects of some of these derivatives are suggested to be linked to their action on PPAR-alpha and PPAR-gamma. nih.gov

These in vivo studies provide crucial information on the potential therapeutic utility of thiazolidinedione derivatives and form the basis for further clinical development.

Antidiabetic Activity in Induced Diabetic Animal Models (e.g., Alloxan-Induced Rats)

Thiazolidine-2,4-dione (TZD) derivatives have been extensively studied for their antidiabetic properties. mdpi.com In preclinical studies using alloxan-induced diabetic rat models, various analogues of this compound have demonstrated significant potential in glycemic control. Alloxan is a chemical that selectively destroys insulin-producing pancreatic β-cells, leading to hyperglycemia and mimicking type 1 diabetes.

Research has shown that the introduction of different substituents on the TZD core can modulate the antidiabetic efficacy. For instance, a series of novel 5-benzylidene-2,4-thiazolidinedione derivatives were synthesized and evaluated for their in vivo antidiabetic activity. Several of these compounds exhibited excellent hypoglycemic and hypolipidemic effects, with some showing activity comparable to the standard drug, pioglitazone (B448). nih.gov Specifically, certain derivatives demonstrated a significant percentage reduction in blood glucose levels in streptozotocin-induced diabetic rats, another commonly used model for inducing diabetes. nih.gov

The following table summarizes the antidiabetic activity of representative TZD analogues in alloxan-induced diabetic rat models.

| Compound | Blood Glucose Level Reduction (%) | Animal Model | Reference |

| Analogue V2 | >70% | Streptozotocin-induced diabetic rats | nih.gov |

| Analogue V4 | 78.30% | Streptozotocin-induced diabetic rats | nih.gov |

| Analogue V5 | >70% | Streptozotocin-induced diabetic rats | nih.gov |

| Analogue V20 | >80% (hypoglycemic activity) | Streptozotocin-induced diabetic rats | nih.gov |

This table presents data for illustrative analogues of this compound to demonstrate the potential antidiabetic activity of this class of compounds.

Anticancer Efficacy in Tumor-Bearing Animal Models (e.g., Glioblastoma Models)

The anticancer potential of thiazolidine-2,4-dione derivatives has been explored in various cancer models, including glioblastoma. A notable study investigated the anti-glioma activity of a specific analogue, 3-(4-fluorobenzyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (AV23), in a preclinical model of glioblastoma. nih.gov In this study, C6 glioma cells were implanted into the striatum of Wistar rats to induce tumor formation.

The administration of AV23 resulted in a remarkable 90% reduction in tumor volume. nih.gov This finding highlights the significant anticancer efficacy of this particular analogue in a highly aggressive brain tumor model. Furthermore, the study observed that AV23 was able to reverse some of the systemic effects of glioblastoma, such as hypoglycemia and reduction in body weight. nih.gov

The following table summarizes the anticancer efficacy of the analogue AV23 in a glioblastoma animal model.

| Compound | Tumor Volume Reduction (%) | Animal Model | Reference |

| 3-(4-fluorobenzyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (AV23) | 90% | C6 glioblastoma-implanted Wistar rats | nih.gov |

This table presents specific data for an analogue of this compound, demonstrating its potent anticancer activity in a preclinical glioblastoma model.

Anti-Inflammatory Responses in Preclinical Models

Thiazolidine-2,4-dione derivatives have also been investigated for their anti-inflammatory properties. researchgate.net The anti-inflammatory effects of new 5-benzylidene-3-(4-chlorobenzyl)-thiazolidine-2,4-dione derivatives were evaluated using the carrageenan-induced paw edema test in rats, a classic model of acute inflammation.

The study demonstrated that these compounds possess significant anti-inflammatory activity. The percentage of paw edema inhibition was measured at various time points after the induction of inflammation. The results indicated a considerable reduction in swelling in the paws of the animals treated with the TZD derivatives.

The following table presents the anti-inflammatory activity of representative TZD analogues in a carrageenan-induced paw edema model.

| Compound | Paw Edema Inhibition (%) | Animal Model | Reference |

| 5-(3-Bromo-4-methoxy-benzylidene)-3-(4-chlorobenzyl)-thiazolidine-2,4-dione | Data not specified in percentage | Carrageenan-induced paw edema in rats | researchgate.net |

| 5-(Biphenyl-4-yl-methylene)-3-(4-chlorobenzyl)-thiazolidine-2,4-dione | Data not specified in percentage | Carrageenan-induced paw edema in rats | researchgate.net |

This table highlights the anti-inflammatory potential of analogues of this compound in a preclinical model of inflammation. Specific percentage inhibition values were not provided in the reference.

Hypolipidemic Effects in Hyperlipidemia Models

In addition to their antidiabetic effects, many thiazolidine-2,4-dione derivatives exhibit potent hypolipidemic activity. nih.gov These effects have been observed in various animal models of hyperlipidemia, often in conjunction with studies on diabetes, as dyslipidemia is a common comorbidity.

Preclinical studies have shown that treatment with certain 5-benzylidene-2,4-thiazolidinedione derivatives can lead to a significant reduction in plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-c), while increasing high-density lipoprotein cholesterol (HDL-c) levels. nih.govnih.gov For example, in a study using streptozotocin-induced diabetic rats, which also exhibit hyperlipidemia, several analogues demonstrated a marked improvement in the lipid profile. nih.gov

The following table summarizes the hypolipidemic effects of representative TZD analogues in a hyperlipidemia model.

| Compound | Triglyceride Reduction (%) | Total Cholesterol Reduction (%) | Animal Model | Reference |

| Analogue V2 | 82.20% | >70% | Streptozotocin-induced diabetic rats | nih.gov |

| Analogue V4 | 81.29% | >70% | Streptozotocin-induced diabetic rats | nih.gov |

| Analogue V5 | 76.75% | >70% | Streptozotocin-induced diabetic rats | nih.gov |

| Analogue V20 | 80.27% | >70% | Streptozotocin-induced diabetic rats | nih.gov |

This table presents data for illustrative analogues of this compound to showcase the potential hypolipidemic activity of this class of compounds.

Mechanistic Studies and Biomarker Analysis in Preclinical Models

The primary mechanism of action for the antidiabetic and hypolipidemic effects of many thiazolidine-2,4-dione derivatives is through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.gov Activation of PPAR-γ by TZD analogues enhances insulin sensitivity in peripheral tissues such as adipose tissue, skeletal muscle, and the liver.

Biomarker analysis in preclinical models has supported this mechanism. For instance, studies have shown that treatment with TZD derivatives can modulate the expression of genes involved in glucose and lipid metabolism. In an obesity-induced zebrafish model, novel TZD hybrids were found to restore glucose, triglyceride, and insulin levels to normal. nih.govresearchgate.net Furthermore, these compounds were shown to interact with target proteins PPAR-α and peroxisomal acyl-CoA oxidase (acox1) in molecular modeling studies, suggesting a multi-faceted mechanism of action. nih.govresearchgate.net

In the context of anticancer activity, the mechanisms are more varied and less centered on a single target. For some TZD derivatives, inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) has been identified as a key mechanism, leading to anti-angiogenic effects. nih.gov In the case of the anti-glioma activity of 3-(4-fluorobenzyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (AV23), while the precise mechanism leading to a 90% tumor volume reduction is still under full investigation, it is likely to involve pathways that are critical for glioblastoma cell proliferation and survival. nih.gov

The anti-inflammatory effects of TZD derivatives are also thought to be linked, in part, to their interaction with PPARs, as these receptors have been shown to play a role in modulating inflammatory responses.

Q & A

Q. Table 1: SAR Trends in Thiazolidinedione Derivatives

| Substituent Position | Biological Activity | IC₅₀/GI₅₀ | Reference |

|---|---|---|---|

| 4-Fluorobenzyl | GLS1 inhibition | 1.2 µM | |

| 2-Ethoxybenzylidene | ERK1/2 inhibition | 3 µM | |

| Vanillin-TZD hybrid | α-Amylase inhibition | 18 µM |

Data Contradiction Analysis: How to resolve discrepancies in reported biological activities across studies?

Answer:

Discrepancies often arise from:

- Assay conditions : Variations in pH, substrate concentration, or cell line selection (e.g., U937 vs. AsPC-1 cells) .

- Compound purity : Impurities from incomplete alkylation (e.g., residual thiazolidinedione) may skew results. Validate via HPLC (purity >95%) .

- Solubility factors : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

Computational Modeling: What role do molecular docking studies play in designing TZD derivatives?

Answer:

Docking simulations (e.g., AutoDock Vina, Glide):

- Identify binding poses in enzyme active sites (e.g., GLS1 or ERK1/2).

- Guide substituent design: Hydrophobic groups (4-fluorobenzyl) fit into ATP-binding pockets, while polar groups (TZD carbonyl) form hydrogen bonds .

For example, docking of 3-(2-aminoethyl)-5-(4-ethoxybenzylidene)-TZD into ERK1/2 revealed a binding energy of −9.2 kcal/mol .

In Vivo Evaluation: What preclinical models validate its therapeutic potential?

Answer:

- Xenograft models : AsPC-1 pancreatic tumors in mice showed 50% reduction in tumor volume after 21 days of oral dosing (50 mg/kg/day) .

- Pharmacokinetics : Plasma exposure (AUC₀–₂₄h > 5000 ng·h/mL) and half-life (t₁/₂ ~6–8 h) support once-daily dosing .

Advanced Mechanistic Studies: How does 3-(4-fluorobenzyl)-TZD modulate intracellular signaling pathways?

Answer:

- ERK1/2 inhibition : Blocks phosphorylation of downstream substrates (e.g., RSK1), inducing apoptosis in melanoma cells .

- Glutaminase suppression : Reduces cellular glutamate levels, starving cancer cells of TCA cycle intermediates .

- Cytokine modulation : Downregulates IL-6 and IFN-γ in PBMCs, suggesting anti-inflammatory potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.